molecular formula C12H13N3O5 B1390926 1-{[(3-Nitrophenyl)amino]carbonyl}proline CAS No. 1132651-06-9

1-{[(3-Nitrophenyl)amino]carbonyl}proline

Cat. No. B1390926
M. Wt: 279.25 g/mol
InChI Key: XNMYLMZWZVVLTE-UHFFFAOYSA-N
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Description

“1-{[(3-Nitrophenyl)amino]carbonyl}proline” is a chemical compound with the molecular formula C12H13N3O5 and a molecular weight of 279.25 g/mol1.



Synthesis Analysis

The synthesis of this compound could potentially involve the Mannich reaction, which is a three-component organic reaction that involves the amino alkylation of an acidic proton next to a carbonyl functional group2. However, specific synthesis methods for this compound were not found in the search results.



Molecular Structure Analysis

The molecular structure of “1-{[(3-Nitrophenyl)amino]carbonyl}proline” is based on its molecular formula C12H13N3O51. However, detailed structural analysis such as bond lengths, angles, and conformation were not found in the search results.



Chemical Reactions Analysis

Specific chemical reactions involving “1-{[(3-Nitrophenyl)amino]carbonyl}proline” were not found in the search results. However, it’s worth noting that compounds containing a pyrrolidine ring, like proline derivatives, can participate in various chemical reactions3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1-{[(3-Nitrophenyl)amino]carbonyl}proline” include a molecular weight of 279.25 g/mol1. However, other properties such as melting point, boiling point, and density were not found in the search results.


Scientific Research Applications

Proline in Chemical Analysis

Proline, a component related to 1-{[(3-Nitrophenyl)amino]carbonyl}proline, has been used in analytical chemistry. A method involving proline interacting with ninhydrin in acidic solutions produces a red color, which has been utilized for quantitative assays of this amino acid in biological fluids like urine or plasma (Troll & Lindsley, 1955).

Proline in Organic Synthesis

Proline and its derivatives play a significant role in asymmetric catalysis, a crucial method for synthesizing complex natural products. Proline has been particularly effective in catalyzing a range of reactions, including the α-aminoxylation reaction which is vital for producing bioactive molecules (Kumar & Dwivedi, 2013).

Proline in Solvatochromic Studies

N-(4-nitrophenyl)-L-proline, closely related to 1-{[(3-Nitrophenyl)amino]carbonyl}proline, has been synthesized for solvatochromic studies. This research examines how the electronic absorption spectra of compounds change in different solvent environments, providing insights into molecular interactions and environment-sensitive molecular probes (Schreiter & Spange, 2008).

Proline in Protein Research

Proline's unique properties have implications in protein research. It affects protein folding, structure, and function due to its conformational restrictions and impact on peptidyl-prolyl amide bonds. Studies on proline and its derivatives have led to insights into protein stability, dynamics, and interactions, relevant to fields like NMR labeling and peptide design (Kubyshkin et al., 2018).

Proline in Peptide and Protein Engineering

Proline and its derivatives have been instrumental in peptide and protein engineering. They have been used to create surrogates for cis-prolyl peptide bonds and to study the effects of substitutions on peptide conformation. This research aids in the design of peptides and proteins with desired structural and functional properties (Tam et al., 2007).

Proline in Flavor Research

In the food industry, the reactions of amino acids like proline with carbonyl compounds contribute to flavor generation. This understanding has applications in the development of food flavors and understanding the chemistry of food processing and storage (Griffith & Hammond, 1989).

Safety And Hazards

Specific safety and hazard information for “1-{[(3-Nitrophenyl)amino]carbonyl}proline” was not found in the search results. However, general safety precautions for handling chemical compounds should always be followed5.


Future Directions

The future directions for “1-{[(3-Nitrophenyl)amino]carbonyl}proline” are not clear from the search results. However, it’s worth noting that proline-based compounds have been widely used in drug discovery and could potentially be used to design new compounds with different biological profiles3.


Please note that this analysis is based on the available information and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and resources.


properties

IUPAC Name

1-[(3-nitrophenyl)carbamoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5/c16-11(17)10-5-2-6-14(10)12(18)13-8-3-1-4-9(7-8)15(19)20/h1,3-4,7,10H,2,5-6H2,(H,13,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMYLMZWZVVLTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[(3-Nitrophenyl)amino]carbonyl}proline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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